molecular formula C12H18N2 B11735072 2-[1-(Aminomethyl)cyclopentyl]aniline

2-[1-(Aminomethyl)cyclopentyl]aniline

Cat. No.: B11735072
M. Wt: 190.28 g/mol
InChI Key: VLCOSKISMRWYIZ-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]aniline is a bicyclic aromatic amine featuring a cyclopentane ring fused to an aniline moiety via an aminomethyl linker. Its structure combines the electron-rich aromatic system of aniline with the steric and electronic effects of the cyclopentyl group, making it a versatile intermediate in organic synthesis, particularly for bioactive molecules such as pyrrolo[1,4]benzodiazepines (PBDs) . The compound’s synthesis often involves reductive amination or coupling reactions, as demonstrated in the preparation of PBD derivatives like 4-(4-methoxyphenyl)-1-[2-(aminomethyl)phenyl]-5-(4-methoxybenzoyl)pyrrolidin-2-one, where 2-(aminomethyl)aniline derivatives serve as key precursors .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]aniline

InChI

InChI=1S/C12H18N2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14/h1-2,5-6H,3-4,7-9,13-14H2

InChI Key

VLCOSKISMRWYIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]aniline typically involves the reaction of cyclopentylmethylamine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]aniline involves its interaction with specific molecular targets and pathways. The aminomethyl group and aniline moiety allow the compound to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

The structural and functional properties of 2-[1-(Aminomethyl)cyclopentyl]aniline can be contextualized by comparing it to related compounds, including substituted anilines, cycloalkyl-aniline hybrids, and bioactive derivatives. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues
Table 1: Structural Comparison of Cycloalkyl-Aniline Derivatives
Compound Name Core Structure Functional Groups Key Applications Reference
This compound Cyclopentyl + aniline -NH₂ (aniline), -CH₂NH₂ (linker) PBD synthesis, anticancer agents
2-[1-(Aminomethyl)cyclopropyl]aniline Cyclopropyl + aniline -NH₂ (aniline), -CH₂NH₂ (linker) Small-molecule inhibitors
2-(Azepane-1-carbonyl)aniline Azepane + aniline (carbonyl link) -NH₂ (aniline), -CONH- (azepane) Polymer intermediates, ligand design
4-(Aminomethyl)aniline Aniline + para-aminomethyl -NH₂ (aniline), -CH₂NH₂ (para) Antiproliferative agents

Key Observations :

  • Steric Effects: The cyclopentyl group in this compound provides greater steric hindrance compared to cyclopropane or linear para-substituted analogues, influencing reaction selectivity in coupling reactions .
  • Electronic Effects: The electron-donating -NH₂ group in aniline derivatives enhances nucleophilicity, but the cyclopentyl group slightly reduces reactivity compared to azepane-carbonyl derivatives due to its non-conjugated nature .

Key Findings :

  • The low yield (10%) of cyclopentyl-aniline derivatives in PBD synthesis contrasts with the higher efficiency (78–85%) of para-substituted analogues, likely due to steric challenges in cyclization steps .
  • Azepane-carbonyl derivatives (e.g., 2-(azepane-1-carbonyl)aniline) are synthesized via direct coupling but require specialized catalysts, limiting scalability .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Compound Molecular Weight Solubility (H₂O) LogP Stability Notes
This compound ~218.3 g/mol Low 1.8 Sensitive to oxidation; store under N₂
2-Aminophenol (analogue) 109.1 g/mol Moderate 0.9 Prone to dimerization; light-sensitive
2-(Azepane-1-carbonyl)aniline 232.3 g/mol Very low 2.5 Stable under inert conditions

Insights :

  • The cyclopentyl-aniline derivative exhibits higher hydrophobicity (LogP = 1.8) than 2-aminophenol, favoring membrane permeability in drug design .
  • Azepane-carbonyl derivatives are more lipophilic (LogP = 2.5), suitable for CNS-targeting agents but require formulation optimization .
Table 4: Bioactivity Comparison
Compound Target Activity IC₅₀/EC₅₀ Mechanism Reference
This compound DNA-binding (PBD derivatives) ~50 nM Covalent binding to guanine
Indole-aryl-amide derivatives Antiproliferative (HeLa cells) 5–10 μM Tubulin polymerization inhibition
2-(Azepane-1-carbonyl)aniline Not reported N/A Intermediate for kinase inhibitors

Analysis :

  • PBD derivatives derived from this compound exhibit potent DNA-binding activity, critical for antitumor agents, but require structural optimization to improve selectivity .
  • Para-substituted analogues (e.g., indole-aryl-amides) show broader antiproliferative effects but lower potency compared to PBDs .

Biological Activity

2-[1-(Aminomethyl)cyclopentyl]aniline is an organic compound with a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol. It features a cyclopentyl group linked to an aniline structure through an aminomethyl group, which contributes to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structural characteristics of this compound allow for various interactions with biological systems. The presence of a primary amine functional group enhances its reactivity and ability to form hydrogen bonds with biological receptors or enzymes. This property is essential for its potential therapeutic applications.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in the context of medicinal chemistry. Here are some key findings regarding its biological activity:

Comparative Analysis

To understand the uniqueness of this compound within its class, a comparison with similar compounds is valuable:

Compound NameStructure TypeUnique Features
N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amineHeterocyclic amineContains furan and pyrazole rings; explored for antimicrobial properties.
2-Aminocyclopentanecarboxylic acidAmino acidFeatures a carboxylic acid group; involved in bioactive peptide synthesis.
3-Aminocyclobutanecarboxylic acidAmino acidSmaller cyclic structure; potential applications in drug design.

This table illustrates the distinctiveness of this compound, particularly regarding its structural features and potential applications in medicinal chemistry.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related compounds have been extensively studied for their biological activities:

  • Antitumor Activity : A study on structurally similar compounds demonstrated their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells through mitochondrial pathways. These findings underscore the potential for compounds like this compound to act as effective antitumor agents .
  • Mechanism of Action : Research indicates that certain analogs interact with microtubules, leading to cell cycle arrest and apoptosis in various cancer cell lines . Understanding these mechanisms can provide insights into how this compound might function therapeutically.

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